molecular formula C13H18O2 B022125 6-(Benzyloxy)hexanal CAS No. 101492-91-5

6-(Benzyloxy)hexanal

Cat. No.: B022125
CAS No.: 101492-91-5
M. Wt: 206.28 g/mol
InChI Key: OKBHPVOFRDHZPQ-UHFFFAOYSA-N
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Description

6-Benzyloxyhexanal is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of a benzyloxy group attached to a hexanal chain

Scientific Research Applications

6-Benzyloxyhexanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential therapeutic agents often utilizes 6-Benzyloxyhexanal as a starting material.

    Industry: It finds applications in the production of fragrances and flavoring agents due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Benzyloxyhexanal can be synthesized through several methods. One common approach involves the reaction of 6-hydroxyhexanal with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 6-Benzyloxyhexanal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Types of Reactions:

    Oxidation: 6-Benzyloxyhexanal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of 6-Benzyloxyhexanal can yield 6-benzyloxyhexanol. This reaction typically uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrogen bromide in acetic acid.

Major Products:

    Oxidation: 6-Benzyloxyhexanoic acid.

    Reduction: 6-Benzyloxyhexanol.

    Substitution: 6-Bromohexanal.

Mechanism of Action

The mechanism of action of 6-Benzyloxyhexanal involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

    6-Benzyloxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    6-Benzyloxyhexanol: Similar structure but with an alcohol group instead of an aldehyde.

    6-Bromohexanal: Similar structure but with a bromine atom instead of a benzyloxy group.

Uniqueness: 6-Benzyloxyhexanal is unique due to the presence of both an aldehyde and a benzyloxy group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

6-phenylmethoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-10H,1-2,6-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBHPVOFRDHZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327787
Record name 6-benzyloxyhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101492-91-5
Record name 6-benzyloxyhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of alcohol (22, 6-(benzyloxy)hexan-1-01) dissolved in dry DCM, Tempo free radical (0.1 equiv), iodobenzenediacetate (1.1 equiv) were added and stirred at 25° C. On completion of the reaction (by checking TLC), it was quenched with dilute solution of Na2S2O3. The organic layer was extracted in DCM, washed with brine, dried over anhydrous Na2SO4. The solvent was removed in vacuum concentrated and subjected for chromatographic separation. The eluent was allowed to come in a solution of pet ether:EtOAC=95:5 as a colorless liquid. 1H NMR (CDCl3, 200 MHz): δ 9.8 (s, 1H), 7.2-7.4 (m, 5H), 4.5 (s, 2H), 3.5 (t, 2H), 2.4 (t, 2H), 1.6 (m, 4H), 1.4 (m, 4H); 13C NMR (CDCl3, 50 MHz): δ 202.75, 138.50, 128.40, 127.68, 127.50, 72.95, 70.03, 43.86, 29.53, 25.85, 21.91.
Quantity
0 (± 1) mol
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iodobenzenediacetate
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reactant
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Synthesis routes and methods II

Procedure details

Synthesis of [18F]-FCPHA was performed using the following method. PCC (pyridinium chlorochromate; 24.8 g, 115.2 mmol) was slowly added in portions to a solution of 6-benzyloxy-1-hexanol (20 g, 96 mmol) in 200 ml of methylene chloride at room temperature (25° C., RT). The black mixture was stirred for 2 hours, and filtered through 50 g of silica gel. The solvent was removed and the crude oil was separated chromatographically on silica gel using a mixture of hexane:ethyl acetate at a ratio of 90:10. This yielded the aldehyde equivalent, 6-benzyloxy-1-hexanal, at a scale of 14 g (70%).
[Compound]
Name
[18F]-FCPHA
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0 (± 1) mol
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24.8 g
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20 g
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200 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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